Xylomollin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Xylomollin is a biochemical.

Activité Biologique

Xylomollin, a naturally occurring compound derived from mangrove plants, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antioxidant, and insecticidal properties, supported by research findings and data from various studies.

Chemical Structure and Properties

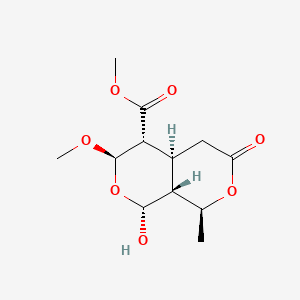

This compound is classified as a secoiridoid hemiacetal acetal. Its complex chemical structure includes various functional groups that contribute to its biological activity. The structural formula of this compound can be represented as follows:

This structure is essential for understanding how this compound interacts with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various microbial strains demonstrated that this compound effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be 62 μg/mL and 92 μg/mL, respectively .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) |

|---|---|

| Escherichia coli | 62 |

| Staphylococcus aureus | 92 |

Antioxidant Activity

This compound has been studied for its antioxidant properties, which are crucial in combating oxidative stress. Research revealed that this compound scavenges free radicals effectively, thereby protecting cellular components from oxidative damage. This activity was assessed using various in vitro assays, including the DPPH radical scavenging assay.

Insecticidal Properties

This compound has also been identified as an effective insect feeding deterrent. A patent study highlighted its potential use in agricultural applications to protect crops from pests by deterring feeding behavior in insects such as Tenebrio molitor (mealworm) and Manduca sexta (tomato hornworm) .

Case Study: Feeding Deterrent Effects

In a series of choice tests, the feeding deterrent effect of this compound was evaluated by measuring weight gain in treated versus control groups of insects. The results indicated a significant reduction in weight gain among insects exposed to this compound-treated food.

Table 2: Feeding Rate Relative to Control

| Insect | Treatment (ppm) | Weight Change (%) |

|---|---|---|

| M. sexta | 400 | -5 |

| T. molitor | 1000 | -93 |

The proposed mechanism by which this compound exerts its effects involves binding to specific sensory proteins in insects, leading to interference with their feeding behavior and possibly affecting their nervous system . This interaction may suppress hunger or alter the palatability of treated food.

Applications De Recherche Scientifique

Insect Feeding Deterrents

Xylomollin has been identified as a potent feeding deterrent against various insects, making it a candidate for use in integrated pest management programs. Research has shown that derivatives of this compound can effectively deter insect feeding by interacting with their sensory proteins, potentially affecting their nervous systems and suppressing hunger.

- Mechanism of Action : The active compounds derived from this compound, such as glutaraldehyde, bind to insect food sensory proteins through reactions that may involve conjugate addition or redox reactions. This interaction leads to a significant reduction in feeding rates among treated insects .

- Case Study : A study demonstrated that food treated with this compound derivatives resulted in significant weight change relative to control groups, indicating effective feeding deterrence. For instance, glutaraldehyde showed a 93% mortality rate in treated Tenebrio molitor (mealworm beetles) after 14 days .

Summary of Feeding Deterrent Effects

| Test Compound | Insect Species | Concentration (ppm) | Mortality Rate (%) | Feeding Deterrence (%) |

|---|---|---|---|---|

| Glutaraldehyde | Tenebrio molitor | 1000 | 93 | 45 |

| Compound 4 | Tenebrio molitor | 800 | 20 | 92 |

| Azadirachtin | Tenebrio molitor | 2 | 50 | 100 |

Treatment of Diabetes and Dyslipidemia

Recent studies have highlighted the potential of bioactive fractions obtained from Xyloccarpus for treating diabetes and dyslipidemia. These fractions contain isomeric compounds known as xyloccensins, which exhibit promising antidiabetic and antidyslipidemic activities.

- Mechanism of Action : The bioactive fractions have been shown to lower blood sugar levels and total glycerides significantly when administered at effective doses. For example, a study indicated that a 50% alcoholic fraction could reduce sugar levels by up to 28.7% at a dosage of 250 mg/Kg body weight .

- Clinical Findings : In clinical trials, the bioactive fraction demonstrated optimal antidyslipidemic activity at doses around 100 mg/Kg body weight, achieving reductions in total glycerides by up to 75% .

Summary of Therapeutic Effects

| Bioactive Fraction | Condition Treated | Dosage (mg/Kg) | Effectiveness (%) |

|---|---|---|---|

| Fraction A | Diabetes | 250 | Sugar reduction: 28.7% |

| Fraction E | Dyslipidemia | 100 | Glycerides reduction: 75% |

Propriétés

Numéro CAS |

61229-34-3 |

|---|---|

Formule moléculaire |

C12H18O7 |

Poids moléculaire |

274.27 g/mol |

Nom IUPAC |

methyl 1-hydroxy-3-methoxy-8-methyl-6-oxo-3,4,4a,5,8,8a-hexahydro-1H-pyrano[3,4-c]pyran-4-carboxylate |

InChI |

InChI=1S/C12H18O7/c1-5-8-6(4-7(13)18-5)9(10(14)16-2)12(17-3)19-11(8)15/h5-6,8-9,11-12,15H,4H2,1-3H3 |

Clé InChI |

IYOMTPNHJRSLSB-UHFFFAOYSA-N |

SMILES |

CC1C2C(CC(=O)O1)C(C(OC2O)OC)C(=O)OC |

SMILES isomérique |

C[C@H]1[C@H]2[C@H](CC(=O)O1)[C@H]([C@@H](O[C@H]2O)OC)C(=O)OC |

SMILES canonique |

CC1C2C(CC(=O)O1)C(C(OC2O)OC)C(=O)OC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Xylomollin; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.